1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)
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Overview
Description
1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core linked to two triazonane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) typically involves the reaction of 1,4-phenylenebis(methylene) with 1,4,7-triazonane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the triazonane groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, and thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate)
Uniqueness
1,1’-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane) is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
189033-36-1 |
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Molecular Formula |
C20H36N6 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[[4-(1,4,7-triazonan-1-ylmethyl)phenyl]methyl]-1,4,7-triazonane |
InChI |
InChI=1S/C20H36N6/c1-2-20(18-26-15-11-23-7-8-24-12-16-26)4-3-19(1)17-25-13-9-21-5-6-22-10-14-25/h1-4,21-24H,5-18H2 |
InChI Key |
OVDIRDRTQGYGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN1)CC2=CC=C(C=C2)CN3CCNCCNCC3 |
Origin of Product |
United States |
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